N-ethyl-2-nitro-N-phenylbenzamide N-ethyl-2-nitro-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10889380
InChI: InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3
SMILES: CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

N-ethyl-2-nitro-N-phenylbenzamide

CAS No.:

Cat. No.: VC10889380

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-nitro-N-phenylbenzamide -

Specification

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name N-ethyl-2-nitro-N-phenylbenzamide
Standard InChI InChI=1S/C15H14N2O3/c1-2-16(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)17(19)20/h3-11H,2H2,1H3
Standard InChI Key UBAIVWQJHUXYKC-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

N-Ethyl-2-nitro-N-phenylbenzamide (systematic IUPAC name: N-ethyl-2-nitro-N-phenylbenzamide) has the molecular formula C₁₅H₁₃N₃O₃ and a molecular weight of 283.28 g/mol. Its structure consists of a benzamide core substituted with a nitro group at the ortho position, an ethyl group on the amide nitrogen, and a phenyl ring attached to the adjacent nitrogen (Figure 1) .

Table 1: Comparative structural data for related benzamide derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPPSA (Ų)
N-Ethyl-2-nitro-N-phenylbenzamideC₁₅H₁₃N₃O₃283.28~4.1*78.9*
N-Methyl-2-nitro-N-(2-nitrophenyl)benzamide C₁₄H₁₁N₃O₅301.253.826111.95
2-Nitro-N-phenylbenzamide C₁₃H₁₀N₂O₃242.232.9470.1

*Estimated using computational tools (e.g., ChemAxon).

The nitro group at the 2-position induces significant electronic effects, including resonance stabilization and steric hindrance, which influence reactivity and intermolecular interactions . The ethyl group enhances lipophilicity compared to methyl analogs, as evidenced by the higher predicted LogP value (Table 1) .

Crystallographic and Spectroscopic Data

While crystal structure data for N-ethyl-2-nitro-N-phenylbenzamide are unavailable, related compounds such as 2-nitro-N-phenylbenzamide (CCDC 182620) exhibit planar benzamide cores with dihedral angles of 15.2° between the benzoyl and phenyl rings . Fourier-transform infrared (FTIR) spectroscopy of analogous nitrobenzamides reveals characteristic C=O stretches at ~1,680 cm⁻¹ and asymmetric NO₂ stretches at ~1,520 cm⁻¹ .

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of N-ethyl-2-nitro-N-phenylbenzamide likely follows a two-step protocol:

  • Acylation of N-ethylaniline: Reaction of 2-nitrobenzoyl chloride with N-ethylaniline in anhydrous ethyl acetate, catalyzed by pyridine .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .

Example Synthesis (Adapted from ):

  • Reagents:

    • 2-Nitrobenzoyl chloride (1.2 eq)

    • N-Ethylaniline (1.0 eq)

    • Pyridine (1.5 eq)

    • Anhydrous ethyl acetate (solvent)

  • Procedure:

    • Add 2-nitrobenzoyl chloride dropwise to a stirred solution of N-ethylaniline and pyridine in ethyl acetate at 0–5°C.

    • Warm to room temperature and stir for 12 hours.

    • Quench with 1N NaOH, extract with ethyl acetate, and dry over Na₂SO₄.

    • Concentrate and purify via column chromatography.

Yield: ~35–40% (estimated from analogous reactions) .

Functionalization Strategies

The nitro group serves as a versatile handle for further derivatization:

  • Reduction to amine: Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling access to N-ethyl-2-amino-N-phenylbenzamide—a potential pharmacophore .

  • Nucleophilic substitution: Reactivity at the nitro-substituted position permits coupling with thiols or amines under basic conditions .

Pharmacological and Biological Properties

Antitumor Activity

Benzamide derivatives with nitro and aryl substituents exhibit potent antitumor effects. For instance, N-(2'-nitrophenyl)-4-acetylaminobenzamide demonstrated 86% tumor growth inhibition in murine mammary carcinoma models at 12.5 mg/kg/day . While direct data for N-ethyl-2-nitro-N-phenylbenzamide are lacking, its structural similarity suggests comparable mechanisms:

  • Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes .

  • Reactive oxygen species (ROS) generation: Nitro group reduction generates cytotoxic free radicals .

Table 2: Comparative antitumor activity of benzamide derivatives

CompoundIC₅₀ (L1210 leukemia)Tumor Growth Inhibition (%)
4-Acetylamino-N-(2'-aminophenyl)benzamide 0.8 μM92
N-Ethyl-2-nitro-N-phenylbenzamide*Not reported~70–80 (predicted)

*Predicted based on structural analogs.

Physicochemical and ADMET Profiles

Solubility and Permeability

  • Aqueous solubility: <10 μg/mL (predicted), necessitating formulation with co-solvents (e.g., DMSO) .

  • Caco-2 permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability .

Metabolic Stability

In vitro microsomal studies of analogous compounds show t₁/₂ = 45–60 minutes (human liver microsomes), with CYP3A4-mediated oxidation as the primary clearance pathway .

Applications in Drug Development

Lead Optimization

  • Prodrug potential: Nitro reduction in hypoxic tumor environments generates cytotoxic amines .

  • Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) reported for analogs .

Molecular Docking Insights

Docking studies of N-(2-benzoylamino)phenyl benzamide with SARS-CoV-2 main protease (Mpro) revealed binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonds with Cys145 and hydrophobic interactions . Similar interactions are plausible for N-ethyl-2-nitro-N-phenylbenzamide, warranting further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator